



Application Notes and Protocols for the Quantification of Tenivastatin in Plasma Samples

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Compound of Interest		
Compound Name:	Tenivastatin	
Cat. No.:	B1682744	Get Quote

Introduction

Tenivastatin, the active hydroxy acid metabolite of simvastatin, is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] Accurate quantification of **Tenivastatin** in plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring to ensure optimal efficacy and safety. This document provides detailed application notes and protocols for the analytical quantification of **Tenivastatin** in plasma samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.[2]

Data Presentation

The following tables summarize the typical quantitative data and chromatographic conditions for the analysis of **Tenivastatin** (Simvastatin Acid) in human plasma, based on established methods for statin analysis.

Table 1: LC-MS/MS Method Parameters for **Tenivastatin** Quantification



Parameter	Recommended Conditions	
LC System	High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system	
Mass Spectrometer	Triple Quadrupole Mass Spectrometer	
Ionization Source	Electrospray Ionization (ESI), Positive Ion Mode	
Column	C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size)	
Mobile Phase	Gradient elution with Acetonitrile and Water (both containing 0.2% formic acid and 2 mM ammonium formate)[2]	
Flow Rate	0.4 mL/min[2]	
Injection Volume	10-20 μL	
Internal Standard	A structurally similar compound, such as a deuterated analog of Tenivastatin or another statin like lovastatin.[3]	
MRM Transitions	To be determined by direct infusion of Tenivastatin and the internal standard. For Simvastatin acid (Tenivastatin), a potential transition is m/z 437.3 → 319.3.	

Table 2: Bioanalytical Method Validation Parameters for **Tenivastatin**



Parameter	Acceptance Criteria	Typical Performance
Linearity (r²)	≥ 0.99	> 0.995
Lower Limit of Quantification (LLOQ)	Signal-to-noise ratio ≥ 10	0.1 - 1 ng/mL
Intra-day Precision (%CV)	≤ 15% (≤ 20% at LLOQ)	< 10%
Inter-day Precision (%CV)	≤ 15% (≤ 20% at LLOQ)	< 12%
Accuracy (% bias)	Within ±15% (±20% at LLOQ)	Within ±10%
Recovery (%)	Consistent, precise, and reproducible	> 80%
Matrix Effect	To be assessed and minimized	Within acceptable limits
Stability	Stable under various storage and handling conditions (freeze-thaw, short-term, long- term)	Data to be generated during validation

Experimental Protocols

This section provides a detailed methodology for the key experiments involved in the quantification of **Tenivastatin** in plasma.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and common method for extracting small molecules like **Tenivastatin** from plasma.[2]

Materials:

- Human plasma samples
- Tenivastatin and Internal Standard (IS) stock solutions
- · Acetonitrile (ACN), ice-cold



- Microcentrifuge tubes (1.5 mL)
- Vortex mixer
- Microcentrifuge

Protocol:

- Pipette 100 μL of plasma sample into a 1.5 mL microcentrifuge tube.
- Add 10 µL of the internal standard working solution.
- Add 300 μL of ice-cold acetonitrile to precipitate the plasma proteins.
- Vortex the mixture for 1 minute to ensure thorough mixing.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean tube or a 96-well plate.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue with 100 μL of the mobile phase.
- Vortex briefly and centrifuge again to remove any particulate matter.
- Inject a 10-20 μL aliquot into the LC-MS/MS system.

Liquid Chromatography (LC) Method

Instrumentation:

An HPLC or UHPLC system equipped with a binary pump, autosampler, and column oven.

Chromatographic Conditions:

Column: C18 reverse-phase column (e.g., Agilent Zorbax Extend C18, 50 x 2.1 mm, 3.5 μm).
 [2]



- Mobile Phase A: Water with 0.2% formic acid and 2 mM ammonium formate.[2]
- Mobile Phase B: Acetonitrile with 0.2% formic acid and 2 mM ammonium formate.[2]
- Gradient Program:

o 0-1.0 min: 30% B

1.0-2.5 min: 30-90% B

o 2.5-3.5 min: 90% B

3.6-5.0 min: 30% B (re-equilibration)

Flow Rate: 0.4 mL/min.[2]

• Column Temperature: 40°C.

Autosampler Temperature: 4°C.

Mass Spectrometry (MS) Method

Instrumentation:

A triple quadrupole mass spectrometer.

MS/MS Conditions:

- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Scan Type: Multiple Reaction Monitoring (MRM).
- Ion Spray Voltage: 5500 V.
- Source Temperature: 500°C.
- Curtain Gas: 30 psi.
- · Collision Gas (CAD): Medium.



- MRM Transitions:
 - **Tenivastatin** (Simvastatin Acid): To be optimized, precursor ion m/z ~437.3.
 - Internal Standard: To be optimized based on the selected IS.
- Dwell Time: 150 ms per transition.

Visualizations

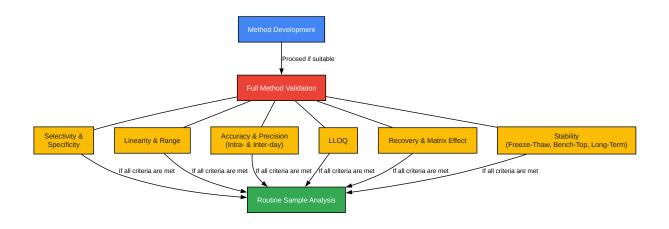
Experimental Workflow for Tenivastatin Quantification



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Caption: Workflow for **Tenivastatin** quantification in plasma.

Logical Relationship of Bioanalytical Method Validation





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Caption: Bioanalytical method validation pathway.

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References

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